molecular formula C4H8O B124768 N-Butyraldehyde-D8 CAS No. 84965-36-6

N-Butyraldehyde-D8

Cat. No. B124768
CAS RN: 84965-36-6
M. Wt: 80.15 g/mol
InChI Key: ZTQSAGDEMFDKMZ-RIZALVEQSA-N
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Description

Synthesis Analysis

N-Butyraldehyde-D8 can be produced from glucose by engineered Escherichia coli . This process involves expressing a modified Clostridium CoA-dependent n-butanol production pathway with mono-functional Coenzyme A-acylating aldehyde dehydrogenase (Aldh) instead of the natural bifunctional aldehyde/alcohol dehydrogenase . The presence of native alcohol dehydrogenase led to spontaneous conversion of n-butyraldehyde to n-butanol, which was addressed by knocking out native E. coli alcohol dehydrogenases .


Molecular Structure Analysis

The IUPAC name for N-Butyraldehyde-D8 is 1,2,2,3,3,4,4,4-octadeuteriobutan-1-one . The InChI is InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D . The Canonical SMILES is CCCC=O and the Isomeric SMILES is [2H]C (=O)C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H] .


Chemical Reactions Analysis

N-Butyraldehyde-D8 is produced exclusively from hydroformylation of propylene . It is a versatile chemical used in the synthesis of various C4 and C8 alcohols, carboxylic acids, amines, and esters .


Physical And Chemical Properties Analysis

N-Butyraldehyde-D8 has a molecular weight of 80.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass is 80.107728842 g/mol and the Monoisotopic Mass is also 80.107728842 g/mol . The Topological Polar Surface Area is 17.1 Ų .

Scientific Research Applications

Renewable Synthesis from Glucose

N-Butyraldehyde is a versatile chemical used in the synthesis of diverse alcohols, acids, esters, and amines. A study by Ku et al. (2017) demonstrated its renewable production from glucose using engineered Escherichia coli. This approach could be a basis for further development in renewable n-butyraldehyde production.

Catalytic Ozonation and Photocatalysis

Abou Saoud et al. (2019) explored the degradation of butyraldehyde through catalytic ozonation combined with non-thermal plasma and photocatalytic processes, suggesting potential in environmental applications.

Anionic Polymerization

In polymer science, Weideman et al. (2017) demonstrated the anionic polymerization of n-butyraldehyde, leading to well-defined poly(n-butyraldehyde) with potential applications in self-immolative polymer systems.

Kinetic Studies in Catalysis

Raizada et al. (2007) and Wu & Mu (2007) conducted kinetic studies on the synthesis of butyraldehyde and its photooxidation, respectively. These studies contribute to understanding the chemical processes involved in butyraldehyde production and degradation.

Air Pollution Control

Costa et al. (2017) investigated the conversion of butyraldehyde using dielectric barrier discharge in air pollution control, indicating its potential in environmental cleanup processes. Link to study.

Chemical Production and Catalysis

Several studies have explored the use of n-butyraldehyde in various chemical production and catalytic processes. These include Requies et al. (2012) on butyraldehyde conversion, Heiss & Sahetchian (1996) on n-C4H9O radical reactions, and Abou Saoud et al. (2017) on pollutant abatement in air mixture systems.

Nuclear Technology

In the field of nuclear technology, Uchiyama et al. (1998) studied the kinetics of the reaction between Np(VI) and butyraldehyde isomers, contributing to the understanding of flow-sheet conditions in the Np separation process.

Future Directions

The production of N-Butyraldehyde-D8 from glucose through engineered Escherichia coli represents a significant step towards renewable chemical production . Through sequential strain and condition optimizations, the butyraldehyde-to-butanol ratio was improved significantly compared to the parent strain . This work may serve as a basis for further development of renewable N-Butyraldehyde-D8 production .

properties

IUPAC Name

1,2,2,3,3,4,4,4-octadeuteriobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQSAGDEMFDKMZ-RIZALVEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyraldehyde-D8

CAS RN

84965-36-6
Record name 84965-36-6
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